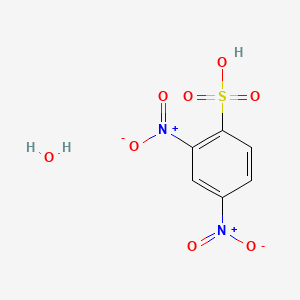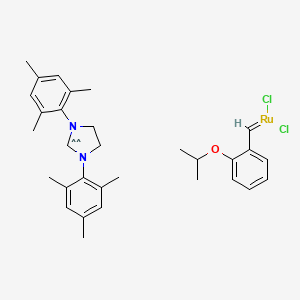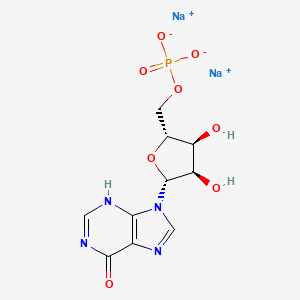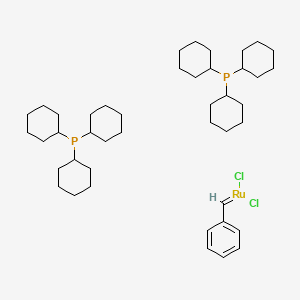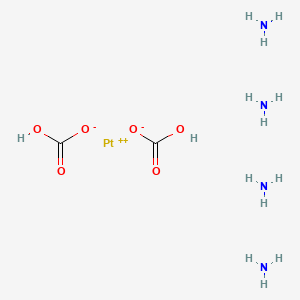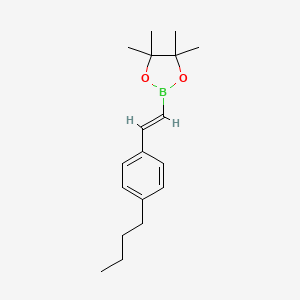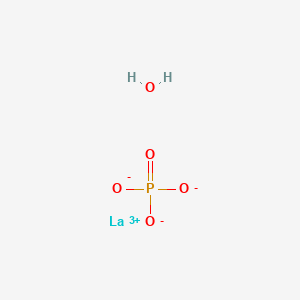
Lanthanum(III) phosphate hydrate
Overview
Description
Lanthanum(III) phosphate hydrate is a useful research compound. Its molecular formula is H2LaO5P and its molecular weight is 251.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phosphate Ion Sorption
Lanthanum(III) hydroxide, often combined with hydrated titania, is explored for its maximal sorption capacities towards phosphate ions in both acid and alkaline media. Infrared spectroscopy has been used to elucidate the mechanism of phosphate removal in such systems (Lesnichaya et al., 2009).
Hydration Studies
Molecular dynamics studies have focused on the hydration of lanthanum(III), revealing its importance in various fields such as MRI contrast agents, organic synthesis, catalysis, and nuclear waste management. These studies highlight the influence of hydration structure and dynamics on the properties of lanthanum(III) complexes (Clavaguéra et al., 2005).
Sintering Processes
Lanthanum phosphate has been studied for its thermal and mechanical properties, especially in refractory applications. Research includes investigating low-temperature Spark Plasma Sintering (LowT-SPS) processes using hydrated precursors to achieve dense and nano-scaled microstructures (Rousselle et al., 2021).
Phosphate Adsorption in Water Treatment
Lanthanum(III)-based materials, often combined with other elements like iron, have shown high phosphate adsorption capacities. These materials are considered for phosphate removal from water, contributing to environmental protection and wastewater treatment (Liu et al., 2013).
DNA Interactions
Lanthanide ions, including lanthanum(III), have been recognized for their capacity to catalyze the hydrolytic cleavage of phosphate ester bonds in DNA. This property positions them as potential candidates for developing artificial nucleases with biochemical and clinical applications (Franklin, 2001).
Environmental Impact Assessment
Recent studies have reviewed the development of lanthanum(III)-containing materials for controlling phosphate in aquatic environments. These reviews consider potential ecological impacts and suggest further research into understanding La release under diverse environmental conditions (Zhi et al., 2020).
Phosphate Removal Efficiency
Research into novel lanthanum-based magnetic adsorbents has demonstrated high phosphate adsorption capacities and efficient removal from water, highlighting their potential in real-world wastewater treatment applications (Fu et al., 2018).
Properties
IUPAC Name |
lanthanum(3+);phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/La.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLPYXTVXABWIU-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]P(=O)([O-])[O-].[La+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2LaO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


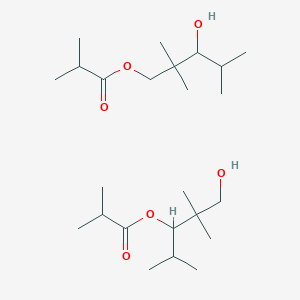
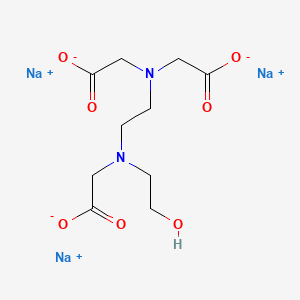

![25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid](/img/structure/B7802416.png)
